2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide 2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 89632-45-1
VCID: VC17331205
InChI: InChI=1S/C22H16N4O5/c27-20(14-31-17-12-10-16(11-13-17)26(29)30)24-25-21(15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)22(25)28/h1-13H,14H2,(H,24,27)
SMILES:
Molecular Formula: C22H16N4O5
Molecular Weight: 416.4 g/mol

2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide

CAS No.: 89632-45-1

Cat. No.: VC17331205

Molecular Formula: C22H16N4O5

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-Nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide - 89632-45-1

Specification

CAS No. 89632-45-1
Molecular Formula C22H16N4O5
Molecular Weight 416.4 g/mol
IUPAC Name 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3-yl)acetamide
Standard InChI InChI=1S/C22H16N4O5/c27-20(14-31-17-12-10-16(11-13-17)26(29)30)24-25-21(15-6-2-1-3-7-15)23-19-9-5-4-8-18(19)22(25)28/h1-13H,14H2,(H,24,27)
Standard InChI Key XFEIMXPKUAYTAL-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a quinazolin-4(3H)-one core substituted at the 2-position with a phenyl group and at the 3-position with an acetamide moiety bearing a 4-nitrophenoxy side chain. The quinazolinone scaffold is a bicyclic system comprising fused benzene and pyrimidine rings, while the nitrophenoxy group introduces electron-withdrawing properties that influence reactivity and solubility .

Key Structural Attributes:

  • Quinazolinone core: Provides a planar, aromatic framework conducive to π-π stacking interactions.

  • Phenyl substitution at C2: Enhances hydrophobicity and steric bulk.

  • Acetamide linkage at N3: Serves as a flexible spacer for functional group attachment.

  • 4-Nitrophenoxy group: Imparts polarity and potential hydrogen-bonding capabilities .

Physicochemical Properties

While exact data for this compound are unavailable, analogs with similar substituents exhibit the following properties :

PropertyValue (Analog Estimates)
Molecular FormulaC22H16N4O5
Molecular Weight416.39 g/mol
logP~2.5–3.0
Hydrogen Bond Donors1
Hydrogen Bond Acceptors9
Polar Surface Area~90–100 Ų

The nitro group (-NO2) and carbonyl moieties contribute to a moderate logP, suggesting balanced lipophilicity and aqueous solubility. The high polar surface area indicates potential for hydrogen-bonding interactions, which may influence pharmacokinetic behavior .

Synthetic Methodology

Reaction Pathway

The synthesis of 2-(4-nitrophenoxy)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide follows a multi-step protocol adapted from established quinazolinone derivatization strategies :

  • Formation of 2-Phenyl-4H-benzo[d] oxazin-4-one:
    Anthranilic acid reacts with benzoyl chloride in acetic anhydride to yield the oxazinone intermediate.

  • Hydrazinolysis:
    Treatment with hydrazine hydrate opens the oxazinone ring, producing 3-amino-2-phenylquinazolin-4(3H)-one.

  • Acetamide Formation:
    Reaction with chloroacetyl chloride introduces a chloroacetamide group at N3, yielding 2-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide.

  • Nucleophilic Substitution:
    Displacement of the chloride with 4-nitrophenol in the presence of potassium carbonate and potassium iodide affords the final product .

Critical Reaction Parameters:

  • Solvent: Dry acetone or DMF for nucleophilic substitution.

  • Catalysts: Anhydrous K2CO3 and KI to facilitate SN2 mechanisms.

  • Temperature: Reflux conditions (~80–100°C) for 10–15 hours .

Analytical Characterization

Synthetic intermediates and the final product are validated via:

  • FTIR: Peaks at ~1690 cm⁻¹ (C=O stretch), ~1540 cm⁻¹ (C=N), and ~1250 cm⁻¹ (C-N) .

  • 1H NMR: Distinct signals for aromatic protons (δ 6.5–8.0 ppm), methylene groups (δ 3.5–4.0 ppm), and NH (δ ~7.5 ppm) .

  • Mass Spectrometry: Molecular ion peak at m/z 416.39 (M+H)+ .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator